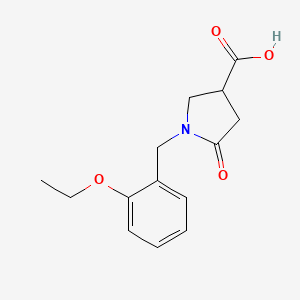
1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid
Descripción general
Descripción
The compound “1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid” is a complex organic molecule. It contains an ethoxybenzyl group, a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the use of benzyl halides or benzoyl chlorides . The ethoxy group could potentially be introduced using a compound like 2-ethoxyethanol .Chemical Reactions Analysis
Benzyl chloride, a potential precursor in the synthesis of this compound, can react with alcohols to form benzyl ethers, and with carboxylic acids to form benzyl esters . 2-Ethoxybenzoyl chloride, another potential precursor, would likely have similar reactivity .Aplicaciones Científicas De Investigación
Biomarker Utilization in Cancer and Tobacco Research
1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid, like many other specific chemical compounds, plays a role in the identification and quantification of human urinary carcinogen metabolites. These metabolites are critical for understanding the relationship between tobacco usage and cancer development. For instance, certain carcinogens and their metabolites related to tobacco smoke exposure, such as trans,trans-muconic acid and S-phenylmercapturic acid, are quantified in urine to assess exposure levels and carcinogen metabolism in humans. This approach is particularly useful for studying environmental tobacco smoke exposure and its link to cancer, with compounds like NNAL and NNAL-Gluc serving as specific biomarkers derived from tobacco-specific nitrosamines (Hecht, 2002).
Role in Antioxidant, Antimicrobial, and Cytotoxic Activities
The structure of carboxylic acids, including derivatives similar to 1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid, significantly influences their biological activities, such as antioxidant, antimicrobial, and cytotoxic effects. The arrangement and number of functional groups within these compounds correlate with their bioactivity, highlighting the importance of structural analysis in developing new therapeutic agents. Research into natural carboxylic acids from plants has shown varying degrees of biological activity based on their structural makeup, indicating potential applications in drug development and disease treatment (Godlewska-Żyłkiewicz et al., 2020).
Exploration of Electronic System Influence by Metals
Investigations into how metals affect the electronic systems of biologically significant ligands, including carboxylic acid derivatives, provide insights into their potential therapeutic applications. By understanding the interactions between metals and these compounds, researchers can predict their reactivity and stability, which is crucial for developing new medications and understanding their mechanisms of action within biological systems (Lewandowski et al., 2005).
Pyrrolidine Scaffold in Drug Discovery
The pyrrolidine ring, a core structure in compounds like 1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid, is extensively utilized in medicinal chemistry due to its versatility and the ability to enhance stereochemistry and 3D structure of drug molecules. This scaffold is pivotal in the discovery of bioactive molecules with selectivity towards specific targets, contributing to the treatment of various diseases (Li Petri et al., 2021).
Investigation of CNS Acting Drugs Potential
Functional chemical groups in compounds, including pyrrolidine derivatives, are explored for their potential in synthesizing central nervous system (CNS) acting drugs. The exploration of heterocycles with nitrogen, sulfur, and oxygen atoms aims to identify lead molecules that could serve as the basis for developing new therapeutics for treating CNS disorders. This research avenue is crucial for discovering alternatives to current treatments that may have adverse effects (Saganuwan, 2017).
Propiedades
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-2-19-12-6-4-3-5-10(12)8-15-9-11(14(17)18)7-13(15)16/h3-6,11H,2,7-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYOLTKWZVTBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



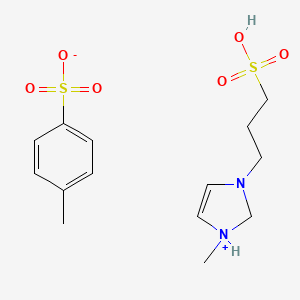
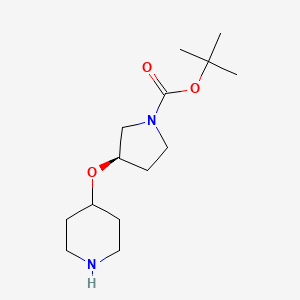
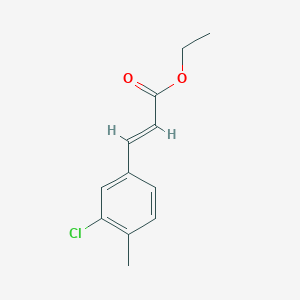
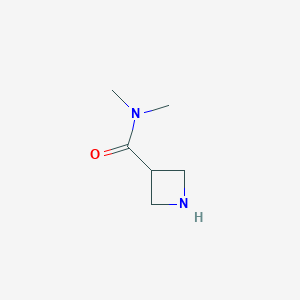
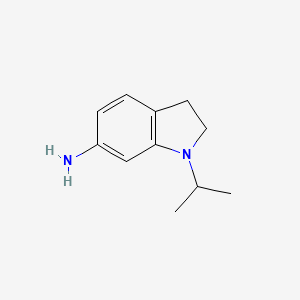

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine](/img/structure/B3168310.png)

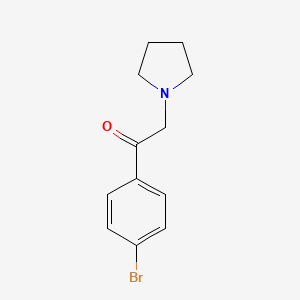
![2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine](/img/structure/B3168342.png)
![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine](/img/structure/B3168343.png)
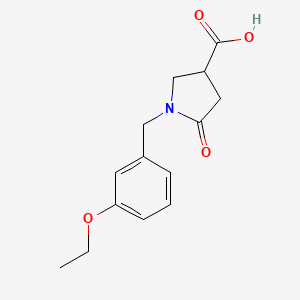
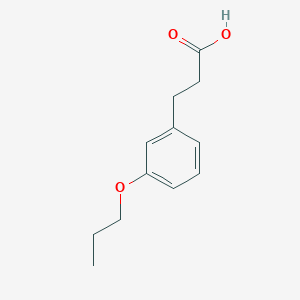
![3-[(2-phenylethyl)sulfonyl]-1H-1,2,4-triazol-5-amine](/img/structure/B3168376.png)